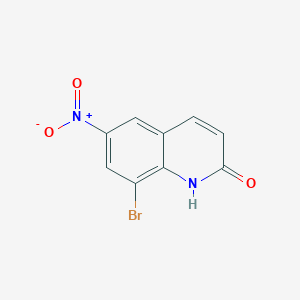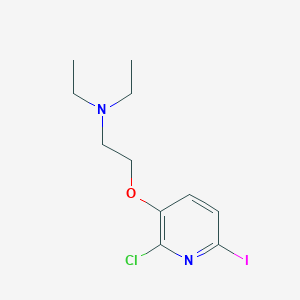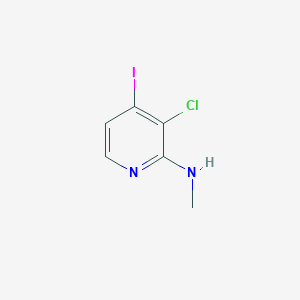
3-chloro-4-iodo-N-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-iodo-N-methylpyridin-2-amine is a chemical compound with the molecular formula C6H6ClIN2 and a molecular weight of 268.48 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
The synthesis of 3-chloro-4-iodo-N-methylpyridin-2-amine typically involves the halogenation of a pyridine derivative. One common method includes the reaction of 3-chloro-4-iodopyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
3-chloro-4-iodo-N-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-chloro-4-iodo-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-chloro-4-iodo-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-chloro-4-iodo-N-methylpyridin-2-amine can be compared with other halogenated pyridine derivatives, such as:
- 3-chloro-4-bromo-N-methylpyridin-2-amine
- 3-chloro-4-fluoro-N-methylpyridin-2-amine
- 3-chloro-4-iodopyridine
These compounds share similar structures but differ in their halogen substituents, which can influence their reactivity and applications.
Eigenschaften
Molekularformel |
C6H6ClIN2 |
|---|---|
Molekulargewicht |
268.48 g/mol |
IUPAC-Name |
3-chloro-4-iodo-N-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6ClIN2/c1-9-6-5(7)4(8)2-3-10-6/h2-3H,1H3,(H,9,10) |
InChI-Schlüssel |
JZUUZNTUTJOJES-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=CC(=C1Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B13903904.png)
![2-[6-(4-fluorophenoxy)-3-pyridyl]-3-methyl-1H-quinolin-4-one](/img/structure/B13903909.png)
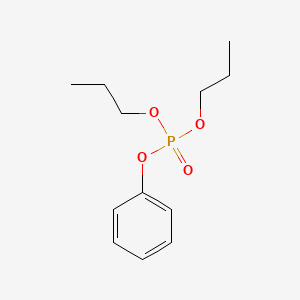
![8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one](/img/structure/B13903915.png)

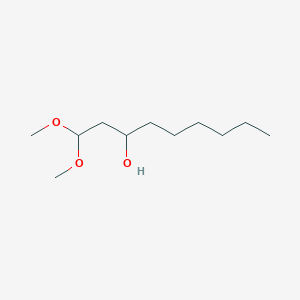
![1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]](/img/structure/B13903927.png)
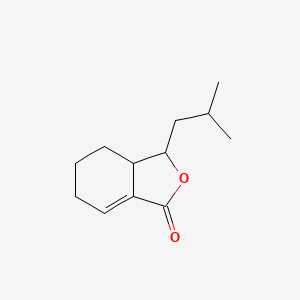
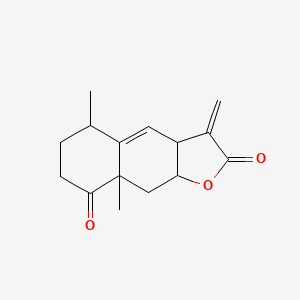
![2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13903947.png)

